4,4'-Di-tert-butylstilbene

Description

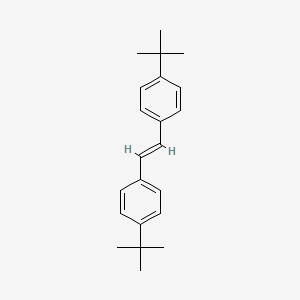

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-[2-(4-tert-butylphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h7-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJKJVFXJGERSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720438 | |

| Record name | 1,1'-(Ethene-1,2-diyl)bis(4-tert-butylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64392-50-3 | |

| Record name | 1,1'-(Ethene-1,2-diyl)bis(4-tert-butylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4,4 Di Tert Butylstilbene

Established Synthetic Routes to 4,4'-Di-tert-butylstilbene

The synthesis of the stilbene (B7821643) scaffold, a core structure in many biologically active and materials science compounds, has been a subject of extensive research. For symmetrically substituted derivatives like this compound, several classical and modern synthetic methodologies are employed, each with its own advantages in terms of yield, stereoselectivity, and functional group tolerance.

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone in alkene synthesis and is widely used for preparing stilbene derivatives. wiley-vch.de The reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 4-tert-butylbenzaldehyde (B1265539) with the ylide generated from 4-tert-butylbenzyltriphenylphosphonium halide.

Modern adaptations of the Wittig reaction offer improved control over the stereochemistry of the resulting alkene. The Horner-Wadsworth-Emmons (HWE) reaction, a popular variant, utilizes phosphonate (B1237965) carbanions which are more nucleophilic than the corresponding phosphonium ylides. wiley-vch.de This increased reactivity often translates to higher yields and, significantly, the HWE reaction predominantly yields the E-isomer (trans-stilbene), which is often the more desired isomer due to its greater thermodynamic stability. wiley-vch.denih.gov The water-soluble nature of the phosphate (B84403) byproduct in the HWE reaction also simplifies purification compared to the often cumbersome removal of triphenylphosphine oxide in the classical Wittig reaction. wiley-vch.de

Further refinements include one-pot procedures that combine oxidation of a benzyl (B1604629) halide to an aldehyde, in situ formation of the phosphonium salt, and subsequent Wittig reaction, streamlining the synthetic process. researchgate.net The choice of base and solvent system can also be tuned to influence the E/Z selectivity of the final stilbene product. nih.gov

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Reactivity | Less nucleophilic | More nucleophilic and basic wiley-vch.de |

| Byproduct | Triphenylphosphine oxide | Dialkylphosphate salt |

| Purification | Can be challenging | Generally easier due to water-soluble byproduct wiley-vch.de |

| Stereoselectivity | Variable, often gives Z-alkene with unstabilized ylides wikipedia.org | Predominantly E-alkene nih.gov |

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and several of these methodologies are well-suited for the synthesis of this compound. rsc.org

The Heck reaction (or Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wiley-vch.deuliege.be To synthesize this compound, one could couple 4-tert-butylstyrene (B155148) with 4-tert-butyl-iodobenzene. nih.gov A significant advantage of the Heck reaction is its excellent trans selectivity. organic-chemistry.org Symmetrical trans-stilbenes can also be formed through a double Heck reaction of an aryl halide with ethylene (B1197577). orgsyn.org Modern protocols have been developed that utilize microwave irradiation in aqueous media, enhancing the reaction's green credentials. nih.gov

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org For this compound, this could involve the reaction of a 4-tert-butylphenyltin reagent with a 4-tert-butyl-vinyl halide. While organostannanes are stable to air and moisture, their high toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org

The Negishi reaction provides a powerful alternative, coupling an organozinc compound with an organic halide, typically catalyzed by palladium or nickel. wikipedia.org This reaction is noted for its high functional group tolerance and its ability to couple sp², and sp³ hybridized carbon atoms. wikipedia.org The synthesis of this compound via the Negishi coupling would involve the reaction of a 4-tert-butylphenylzinc reagent with a 4-tert-butyl-vinyl halide.

Table 2: Overview of Cross-Coupling Reactions for Stilbene Synthesis

| Reaction | Key Reactants | Catalyst | Key Advantages |

|---|---|---|---|

| Heck | Unsaturated halide + Alkene | Palladium wiley-vch.de | High trans selectivity, good functional group tolerance organic-chemistry.org |

| Stille | Organotin compound + Organic halide | Palladium wikipedia.org | Stable reagents, though toxic wikipedia.org |

| Negishi | Organozinc compound + Organic halide | Palladium or Nickel wikipedia.org | High functional group tolerance, versatile coupling partners wikipedia.org |

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, earning the 2005 Nobel Prize in Chemistry. semanticscholar.org This reaction, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts), involves the scrambling of alkylidene groups between two alkenes. mdpi.comnih.gov

The cross-metathesis of two molecules of 4-tert-butylstyrene can directly yield symmetrical this compound. researchgate.net This method is often highly selective for the trans isomer. uri.edu The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. nih.gov The development of increasingly active and stable ruthenium catalysts, including phosphine-free variants, has broadened the applicability of this method. mdpi.com

Table 3: Ruthenium Catalysts in Olefin Metathesis for Stilbene Synthesis

| Catalyst Type | Description | Typical Application |

|---|---|---|

| Grubbs I | First-generation ruthenium catalyst with two phosphine (B1218219) ligands. | General olefin metathesis. |

| Grubbs II | Second-generation catalyst with an N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. mdpi.com | Ring-closing and cross-metathesis. mdpi.com |

| Hoveyda-Grubbs | Phosphine-free variants with enhanced stability and initiation characteristics. nih.gov | A broad range of metathesis reactions. sigmaaldrich.com |

Targeted Functionalization and Derivatization

The this compound molecule, once synthesized, can serve as a scaffold for further chemical transformations. The bulky tert-butyl groups and the electron-rich aromatic rings offer specific sites for targeted functionalization.

The tert-butyl group is an activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. stackexchange.com The activating nature stems from the inductive electron-donating effect of the alkyl group, which stabilizes the carbocation intermediate formed during the substitution process. stackexchange.comuci.edu

However, the significant steric hindrance imposed by the bulky tert-butyl group strongly disfavors substitution at the ortho positions. libretexts.org Consequently, electrophilic aromatic substitution on this compound is expected to occur predominantly at the positions meta to the stilbene bridge (ortho to the tert-butyl groups), assuming the reaction conditions are harsh enough to overcome the deactivating effect of the vinyl group on those positions. Friedel-Crafts alkylation is a common method for introducing tert-butyl groups onto an aromatic ring.

The central carbon-carbon double bond of the stilbene core is susceptible to oxidative cleavage and modification. Epoxidation of the double bond would lead to the corresponding stilbene oxide derivative.

A notable oxidative transformation is the formation of quinone derivatives. For instance, the oxidation of sterically hindered phenols can lead to the formation of stilbenequinones. A specific example is the synthesis of 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone from the oxidation of 2,6-di-tert-butyl-4-methylphenol. ahmadullins.com This reaction proceeds through the C-C dimerization of phenoxy radicals generated in situ, followed by dehydrogenation. ahmadullins.com This demonstrates a pathway where a phenol (B47542) precursor, structurally related to one half of the this compound molecule, can be oxidatively coupled to form a quinone derivative with a stilbene-like core. ahmadullins.com This type of transformation highlights the potential for creating highly conjugated systems from substituted stilbene scaffolds.

Reductive Pathways: Hydrogenation and Formation of Bibenzyl Analogs

The reduction of the central carbon-carbon double bond in stilbene derivatives is a fundamental transformation that converts them into their corresponding bibenzyl (1,2-diphenylethane) analogs. This process, known as hydrogenation, effectively saturates the ethenyl bridge, altering the molecule's geometry from planar to a more flexible, three-dimensional structure. For this compound, this conversion yields 4,4'-Di-tert-butylbibenzyl.

Catalytic hydrogenation is the most common method for reducing stilbenes. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, in the presence of hydrogen gas (H₂). The reaction is generally carried out in a suitable solvent, like ethanol, ethyl acetate, or tetrahydrofuran, under varying conditions of temperature and pressure.

The general reaction scheme is as follows: (E/Z)-4,4'-Di-tert-butylstilbene + H₂ --(Catalyst)--> 4,4'-Di-tert-butylbibenzyl

While specific kinetic data for the hydrogenation of this compound is not extensively detailed in readily available literature, the principles governing the hydrogenation of stilbenes are well-established. The reaction is typically efficient and proceeds to completion, yielding the bibenzyl analog in high yields. The bulky tert-butyl groups at the para positions are not expected to significantly hinder the approach of the alkene to the catalyst surface, and they remain unaffected by the reduction conditions.

Alternative methods, such as transfer hydrogenation, can also be employed. In this technique, a hydrogen donor molecule, like 2-propanol or formic acid, is used in conjunction with a catalyst (e.g., palladium on carbon) to effect the reduction, avoiding the need for high-pressure hydrogen gas.

Table 1: General Conditions for Catalytic Hydrogenation of Stilbene Derivatives

| Catalyst | Hydrogen Source | Typical Solvents | Temperature | Pressure | Selectivity |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas | Ethanol, Ethyl Acetate | Room Temperature | 1-5 atm | High for C=C bond |

| Platinum(IV) Oxide (PtO₂) | H₂ Gas | Acetic Acid, Ethanol | Room Temperature | 1-3 atm | High, can reduce arenes at higher pressures |

| Raney Nickel | H₂ Gas | Ethanol | Room Temperature to 50°C | 1-10 atm | High for C=C bond |

| Palladium on Carbon (Pd/C) | 2-Propanol | 2-Propanol | Reflux | Atmospheric | High for C=C bond |

Cycloaddition Reactions (e.g., Diels-Alder) with Stilbene Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comlibretexts.org

Stilbene and its derivatives contain a double bond and can, in principle, act as dienophiles in Diels-Alder reactions. However, the reactivity of stilbenes in this role is generally low for several reasons. A typical Diels-Alder reaction is most efficient when the dienophile is electron-poor, meaning it possesses electron-withdrawing groups attached to the double bond. masterorganicchemistry.comlibretexts.org this compound, with its alkyl-substituted phenyl rings, has an electron-rich double bond, making it an unfavorable dienophile for reactions with electron-rich or neutral dienes.

Furthermore, the significant steric bulk of the two phenyl rings, compounded by the large tert-butyl groups, creates substantial steric hindrance around the ethenyl bridge. This hindrance impedes the close approach of a diene required to achieve the concerted transition state of the Diels-Alder reaction. Consequently, there are no prominent examples in the literature of this compound successfully participating in a standard Diels-Alder reaction.

While not a Diels-Alder reaction, stilbenes have been shown to participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions. For instance, (E)-stilbene can react with nitrile oxides to form substituted isoxazoline (B3343090) rings. rsc.orgresearchgate.net This reaction involves a 1,3-dipole (the nitrile oxide) reacting with the stilbene double bond (the dipolarophile). Even in these cases, the reactivity is influenced by electronic and steric factors. The application of this specific reaction to this compound is not well-documented, and it is plausible that the steric hindrance from the tert-butyl groups would similarly reduce the reaction rate compared to unsubstituted stilbene.

Scalability and Industrial Production Considerations for High-Purity Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of factors such as cost, efficiency, safety, and the ability to achieve high purity. Several synthetic routes to stilbenes are well-established, with the Wittig and Heck reactions being among the most prominent for industrial applications. nih.gov

The Wittig reaction is a reliable method for forming carbon-carbon double bonds and is frequently used for synthesizing stilbene derivatives. wiley-vch.de This route involves the reaction of a benzylphosphonium ylide with a benzaldehyde. For this compound, this could involve reacting 4-tert-butylbenzyl-triphenylphosphonium bromide with 4-tert-butylbenzaldehyde in the presence of a strong base.

Advantages: High reliability and generally good yields.

Scalability Challenges: The reaction generates triphenylphosphine oxide as a stoichiometric byproduct, the removal of which can be challenging on a large scale and adds to waste streams. wiley-vch.de The use of strong bases like sodium hydride or butyllithium (B86547) may also present safety and handling challenges in an industrial setting. The Horner-Wadsworth-Emmons modification, which uses phosphonate esters, produces a water-soluble phosphate byproduct that is easier to remove, making it a more attractive option for large-scale synthesis. juliethahn.com

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an aryl halide with an alkene. uliege.be To synthesize this compound, 4-tert-butylstyrene could be coupled with 4-tert-butyl-iodobenzene (or bromide).

Advantages: High atom economy and tolerance for a wide range of functional groups. Catalytic amounts of palladium are used.

Scalability Challenges: The cost and availability of the palladium catalyst and associated phosphine ligands can be a significant factor. uliege.be The reaction often requires aryl iodides or bromides, which are more expensive than the corresponding chlorides. While significant progress has been made in developing catalysts for cheaper aryl chlorides, their reactivity remains lower. uliege.be Catalyst recovery and reuse are critical for making the process economically viable on an industrial scale.

Another potential route is the oxidative coupling of p-alkylphenols. A reported synthesis of a related compound, 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone, was achieved in 98% yield via the oxidation of 2,6-di-tert-butyl-4-methylphenol. ahmadullins.comresearchgate.net This suggests that highly efficient C-C bond-forming reactions from readily available precursors could be adapted for the synthesis of the stilbene core structure on a large scale.

High-purity synthesis is crucial for many applications. Regardless of the synthetic route, impurities such as starting materials, byproducts (e.g., triphenylphosphine oxide), and geometric isomers (the cis or Z-isomer) must be removed. Post-synthesis purification for industrial-scale production typically involves:

Recrystallization: An effective method for removing impurities if the product is a solid with suitable solubility properties.

Column Chromatography: While standard on a lab scale, it can be expensive and complex to implement for large quantities.

Isomerization: If a mixture of cis and trans isomers is formed, a subsequent step, such as iodine-catalyzed photoisomerization, may be required to convert the undesired cis isomer to the more stable trans form.

Purity is typically verified using techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis to ensure the final product meets specifications (e.g., >98% purity).

Table 2: Comparison of Synthetic Routes for Scalability

| Synthetic Method | Key Reagents | Key Advantages | Scalability and Purity Challenges |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide, Aldehyde, Strong Base | Versatile, reliable for C=C bond formation. | Stoichiometric triphenylphosphine oxide byproduct removal; handling of strong bases. |

| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde, Base | Water-soluble phosphate byproduct is easily removed; often favors E-isomer. | Cost of phosphonate ester starting material. |

| Mizoroki-Heck Reaction | Aryl Halide, Alkene, Palladium Catalyst, Base | High atom economy, catalytic process. | Catalyst cost, recovery, and lifetime; cost of aryl iodides/bromides. uliege.be |

| Oxidative Coupling | Substituted Toluene/Phenol, Oxidant, Catalyst | Potentially high yield from simple precursors. | Control of selectivity to avoid over-oxidation or polymerization. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Di Tert Butylstilbene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and dynamics of 4,4'-di-tert-butylstilbene in solution. Both ¹H and ¹³C NMR spectroscopy provide insights into the connectivity of atoms and the stereochemistry of the molecule, allowing for the unambiguous distinction between its cis (Z) and trans (E) isomers.

The presence of bulky tert-butyl groups significantly influences the chemical shifts of the aromatic and vinylic protons. In the ¹H NMR spectrum of the more stable trans isomer, the aromatic protons typically appear as a set of doublets in the range of δ 7.2–7.6 ppm, while the protons of the tert-butyl groups produce a characteristic sharp singlet at approximately δ 1.3–1.4 ppm. The vinylic protons of the central ethylene (B1197577) bridge also give rise to a singlet, indicative of the molecule's symmetry.

The configuration of the double bond can be confirmed by Nuclear Overhauser Effect (NOE) experiments. For the cis isomer, an NOE correlation would be expected between the vinylic protons and the protons of the adjacent phenyl rings, a correlation that is absent in the trans isomer. The distinct chemical shifts for the cis and trans isomers allow for the quantification of their relative amounts in a mixture.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for trans-4,4'-Di-tert-butylstilbene.

| Proton Type | Chemical Shift (ppm) |

|---|---|

| tert-Butyl | ~ 1.3 - 1.4 |

| Aromatic | ~ 7.2 - 7.6 |

| Vinylic | ~ 7.1 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignment

The FT-IR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the tert-butyl groups are typically observed in the 2960-2850 cm⁻¹ region. Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. A significant band for the C=C stretching of the central ethylene bridge is found at approximately 1600 cm⁻¹. The out-of-plane C-H bending vibrations of the para-substituted phenyl rings give rise to strong absorptions in the 850-800 cm⁻¹ region, which is characteristic of this substitution pattern.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric stretching of the C=C double bond and the breathing modes of the aromatic rings are often more intense in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Key Vibrational Frequencies for this compound.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~ 3100-3000 | ~ 3100-3000 |

| Aliphatic C-H Stretch | ~ 2960-2850 | ~ 2960-2850 |

| C=C Stretch (alkene) | ~ 1600 | ~ 1600 |

| C=C Stretch (aromatic) | ~ 1500-1400 | ~ 1500-1400 |

| Aromatic C-H Bend | ~ 850-800 | Not typically observed |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. docbrown.info The molecular formula of this compound is C₂₂H₂₈, corresponding to a molecular weight of 292.5 g/mol . nih.gov

In a typical mass spectrum, a prominent molecular ion peak (M⁺) is observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for stilbene (B7821643) derivatives involves cleavage of the ethylene bridge. For this compound, a significant fragment ion often observed corresponds to the loss of a tert-butyl group ([M-57]⁺), resulting from the cleavage of the C-C bond between the tert-butyl group and the phenyl ring. This leads to the formation of a stable benzylic carbocation. Further fragmentation can occur, providing additional structural details. The base peak in the spectrum, which is the most intense peak, can vary depending on the ionization method used. pearson.com

X-ray Crystallography for Solid-State Structural Determination and Conformation

In the solid state, trans-4,4'-di-tert-butylstilbene typically adopts a nearly planar conformation to maximize π-conjugation across the molecule. The bulky tert-butyl groups influence the crystal packing, often leading to a herringbone or layered arrangement in the crystal lattice. The planarity of the molecule can be slightly distorted due to steric interactions between the hydrogen atoms on the ethylene bridge and the ortho-hydrogens of the phenyl rings. The central C=C double bond length is consistent with a typical double bond, and the C-C single bonds connecting the ethylene bridge to the phenyl rings exhibit some double bond character due to conjugation.

Table 3: Illustrative Crystallographic Parameters for a Stilbene Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.241 |

| b (Å) | 6.228 |

| c (Å) | 24.559 |

| β (°) | 99.75 |

| Z | 4 |

Application of Spectroscopic Methods in Reaction Monitoring and Purity Assessment

The spectroscopic techniques discussed above are invaluable for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. nih.gov

For instance, NMR spectroscopy can be used to follow the conversion of reactants to products by observing the disappearance of reactant signals and the appearance of product signals over time. chemrxiv.org The integration of these signals allows for the quantitative determination of the reaction conversion. FT-IR spectroscopy can also be employed to monitor reactions by tracking the changes in characteristic vibrational bands, such as the appearance or disappearance of a C=O stretch in a reaction involving a carbonyl group.

Following synthesis and purification, these spectroscopic methods are crucial for confirming the identity and assessing the purity of this compound. A high-purity sample will exhibit sharp NMR signals at the expected chemical shifts and an FT-IR spectrum with well-defined absorption bands free from impurities. Mass spectrometry can confirm the correct molecular weight and the absence of significant byproducts.

Photophysical Properties and Excited State Dynamics of 4,4 Di Tert Butylstilbene

Electronic Absorption and Emission Characteristics of Stilbenes

The electronic properties of stilbenes are dominated by the extended π-conjugated system that spans the two phenyl rings and the central ethylenic bridge. This conjugation gives rise to strong absorption bands in the ultraviolet region of the electromagnetic spectrum, corresponding to π-π* transitions. In the case of trans-4,4'-di-tert-butylstilbene, the absorption and emission spectra are characteristic of the stilbene (B7821643) chromophore, albeit with modifications induced by the tert-butyl substituents.

The tert-butyl groups are weakly electron-donating, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, their most significant impact is steric. The bulkiness of the tert-butyl groups can affect the planarity of the molecule, which in turn influences the extent of π-conjugation and, consequently, the absorption and emission characteristics.

The fluorescence of trans-stilbenes is a key indicator of the excited-state lifetime. For trans-4,4'-di-tert-butylstilbene, the fluorescence quantum yield (Φf) has been measured in different solvents, providing insight into the competition between radiative decay (fluorescence) and non-radiative decay pathways, primarily photoisomerization.

Table 1: Fluorescence Quantum Yields of trans-4,4'-Di-tert-butylstilbene in Different Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane (B81311) | 2.02 | 0.17 |

| Acetonitrile | 37.5 | 0.05 |

Data sourced from Görner, H. (2000).

The data clearly shows that the fluorescence quantum yield is significantly higher in the non-polar solvent cyclohexane compared to the polar solvent acetonitrile. This suggests that the non-radiative decay pathways, particularly photoisomerization, are more efficient in polar environments.

Photoisomerization Mechanisms and Kinetics: (E)/(Z) Isomerization Pathways

The hallmark of stilbene photochemistry is the reversible trans (E) to cis (Z) photoisomerization. Upon absorption of a photon, the molecule is promoted to an excited electronic state where rotation around the central C=C double bond, which is energetically prohibitive in the ground state, becomes feasible. This torsional motion is the primary coordinate for the isomerization process.

The generally accepted mechanism for the photoisomerization of stilbene involves the decay of the initially excited Franck-Condon state to a twisted intermediate geometry, often referred to as the "phantom singlet" state, which is perpendicular in nature. From this twisted geometry, the molecule can then relax to either the trans or cis ground state. The efficiency of this process is dictated by the topography of the excited-state potential energy surface.

Ultrafast Spectroscopic Probes: Femtosecond Transient Absorption Spectroscopy

To unravel the intricate details of these ultrafast events, femtosecond transient absorption spectroscopy is an indispensable tool. This technique allows for the real-time observation of the excited-state population as it evolves from the initial excitation to the final photoproducts. By using a pump pulse to excite the molecule and a delayed probe pulse to measure the absorption of the transient species, a "molecular movie" of the photoisomerization process can be constructed.

Influence of Solvent Polarity, Viscosity, and Hydrogen Bonding on Excited State Dynamics

The surrounding solvent environment plays a critical role in modulating the excited-state dynamics of stilbenes. As indicated by the fluorescence quantum yield data, solvent polarity has a pronounced effect on the deactivation pathways of 4,4'-di-tert-butylstilbene. In polar solvents, the twisted intermediate, which is believed to have a more polar character than the planar trans isomer, is stabilized. This stabilization can lower the energy barrier for isomerization, leading to a faster non-radiative decay and a lower fluorescence quantum yield.

Solvent viscosity also influences the rate of photoisomerization. The torsional motion required for isomerization is a large-amplitude motion that is hindered by a viscous solvent. Therefore, an increase in solvent viscosity is generally expected to decrease the rate of isomerization and, consequently, increase the fluorescence quantum yield.

Hydrogen bonding can also play a role, particularly in protic solvents. While this compound itself is not a hydrogen bond donor or acceptor, interactions between the solvent and the π-system of the molecule could potentially influence the excited-state potential energy surface.

Role of Conical Intersections and Nonadiabatic Dynamics in Deactivation Pathways

The rapid and efficient non-radiative decay of excited stilbenes back to the ground state is facilitated by conical intersections. These are points on the potential energy surface where two electronic states become degenerate, providing a "funnel" for the molecule to transition from the excited state to the ground state.

For stilbene photoisomerization, the key conical intersection is located at a twisted geometry. The dynamics of the molecule in the vicinity of this conical intersection are highly nonadiabatic, meaning that the Born-Oppenheimer approximation, which assumes that electronic and nuclear motions are independent, breaks down. Understanding the structure and accessibility of these conical intersections is crucial for a complete picture of the photoisomerization mechanism. The bulky tert-butyl groups in this compound are expected to influence the geometry and energy of the conical intersection, thereby affecting the isomerization dynamics.

Torsional Dynamics and Excited State Energy Landscapes

The photoisomerization of stilbene is fundamentally a process of torsional dynamics on the excited-state potential energy surface. The shape of this surface, with its minima, maxima, and barriers, dictates the pathway and efficiency of the isomerization.

Computational studies on stilbene have mapped out the potential energy surfaces along the torsional coordinate, revealing the energetic landscape that the molecule navigates upon excitation. The tert-butyl groups in this compound will sterically influence the torsional potential, potentially raising the energy of certain conformations and altering the barriers to rotation. This can have a significant impact on the isomerization kinetics and the branching ratio between the trans and cis photoproducts.

Quantum Yield Determinations for Photoisomerization and Competing Processes

The quantum yield of a photochemical process is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For this compound, the primary photochemical event is the trans-to-cis photoisomerization.

Experimental determination of the photoisomerization quantum yield (Φt→c) provides quantitative insight into the efficiency of this pathway relative to other deactivation channels, such as fluorescence and internal conversion back to the trans ground state without isomerization.

Table 2: Photoisomerization Quantum Yields of trans-4,4'-Di-tert-butylstilbene

| Solvent | Dielectric Constant (ε) | Photoisomerization Quantum Yield (Φt→c) |

| Cyclohexane | 2.02 | 0.43 |

Data sourced from Görner, H. (2000).

The sum of the quantum yields for all deactivation processes from the excited singlet state should ideally be equal to one. For trans-4,4'-di-tert-butylstilbene in cyclohexane, the sum of the fluorescence quantum yield (Φf = 0.17) and the photoisomerization quantum yield (Φt→c = 0.43) is 0.60. The remaining fraction (0.40) can be attributed to other non-radiative decay processes, such as internal conversion back to the trans ground state and intersystem crossing to the triplet state.

Fluorescence Quenching and Photoinduced Electron Transfer Studies

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It is a result of non-radiative de-excitation pathways from the singlet excited state, which compete with the radiative process of fluorescence. These processes can be intramolecular or intermolecular. In the context of this compound, intermolecular quenching, where an external compound known as a "quencher" interacts with the excited stilbene molecule, is of significant interest for probing its excited-state dynamics.

The interaction between the excited fluorophore (A*) and the quencher (Q) can be generally represented as:

A* + Q → A + Q

or

A* + Q → A + Q*

This deactivation can occur through several mechanisms, broadly categorized as dynamic or static quenching. wikipedia.orgedinst.com

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore and the quencher molecule collide, leading to a non-radiative transfer of energy or charge. This process is dependent on diffusion and affects the excited state of the fluorophore, thus reducing its fluorescence lifetime. The absorption spectrum of the fluorophore remains unchanged. edinst.com

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Since this reduces the population of excitable fluorophore molecules, the fluorescence intensity decreases. In purely static quenching, the fluorescence lifetime of the uncomplexed fluorophores remains unaffected. edinst.com

The kinetics of these quenching processes are commonly analyzed using the Stern-Volmer relationship, which describes the ratio of fluorescence intensities in the absence (I₀) and presence (I) of a quencher at a concentration [Q]. wikipedia.orgedinst.com

Stern-Volmer Equation: I₀ / I = 1 + Ksv [Q]

Where Ksv is the Stern-Volmer quenching constant. A plot of I₀/I versus [Q] yields the Stern-Volmer constant from its slope. A linear plot is often indicative of a single quenching mechanism (either dynamic or static), whereas upward curvature can suggest the presence of both. edinst.com Distinguishing between the two primary mechanisms requires fluorescence lifetime measurements. edinst.com

| Characteristic | Dynamic Quenching | Static Quenching |

|---|---|---|

| Mechanism | Collisional interaction between excited fluorophore and quencher | Formation of a non-fluorescent ground-state complex |

| Dependence | Diffusion-dependent; rate increases with temperature | Complex stability decreases with temperature |

| Effect on Absorption Spectrum | No change | Changes may be observed due to complex formation |

| Effect on Fluorescence Lifetime | Decreases | Unaffected |

A primary mechanism responsible for fluorescence quenching is Photoinduced Electron Transfer (PET). PET is an excited-state redox process where an electron is transferred from a donor to an acceptor molecule. taylorandfrancis.com The excited molecule can act as either an electron donor or an acceptor, depending on its redox potential and that of the quenching agent. taylorandfrancis.comnih.gov For stilbene derivatives, the weakly electron-donating nature of the tert-butyl groups suggests that this compound could function as an electron donor in its excited state when interacting with a suitable electron acceptor.

The feasibility of PET is governed by the Gibbs free energy change (ΔG°), which can be estimated using the Rehm-Weller equation. A negative ΔG° indicates that the electron transfer process is thermodynamically favorable.

While specific quantitative PET studies on this compound are not widely detailed, research on related substituted stilbenes provides insight into potential interactions. For instance, studies on stilbene oxides have demonstrated electron-transfer interactions with quenchers like 1,4-dicyanonaphthalene (DCN), investigated through steady-state fluorescence quenching. osti.gov Similarly, the interaction of stilbene with quenchers like para-benzoquinone can lead to the formation of an exciplex (excited-state complex) driven by intermolecular charge transfer, which then provides a pathway for de-excitation. kyoto-u.ac.jp Quinones and cyanoaromatic compounds are common classes of molecules used to study PET with stilbene derivatives due to their electron-accepting properties. kyoto-u.ac.jpnih.gov

| Quencher Class | Examples | Role |

|---|---|---|

| Cyanoaromatics | 1,4-dicyanonaphthalene (DCN) | Electron Acceptor |

| Quinones | para-benzoquinone, Menadione, Duroquinone | Electron Acceptor |

| Viologens | Methyl Viologen | Electron Acceptor |

| Aromatic Amines | N,N,N',N'-tetramethylbenzidine (TMB) | Electron Donor |

The study of fluorescence quenching and photoinduced electron transfer provides a powerful tool for understanding the excited-state behavior of this compound. By selecting appropriate quenchers, it is possible to probe the electronic properties of its excited state and map the pathways of non-radiative decay, which are crucial for the design of molecular switches and materials for optoelectronics.

Theoretical Investigations into the Electronic Structure and Reactivity of 4,4 Di Tert Butylstilbene

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It offers a balance between accuracy and computational cost, making it a popular method for calculating the properties of medium to large-sized molecules. wikipedia.orguniroma2.it Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the study of excited states and the prediction of electronic spectra. q-chem.comwikipedia.orgmdpi.com

Computational methods are instrumental in predicting the electronic absorption spectra of 4,4'-Di-tert-butylstilbene. TDDFT calculations can determine the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. For stilbene (B7821643) derivatives, the most significant absorption band typically arises from a π→π* transition within the conjugated system. The tert-butyl groups, being weakly electron-donating, influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modulation of the HOMO-LUMO gap directly affects the wavelength of maximum absorption (λmax).

The HOMO and LUMO are critical frontier molecular orbitals that help in understanding chemical reactivity and electronic properties. nih.gov In this compound, the HOMO is associated with the π-system of the stilbene backbone, while the LUMO corresponds to the π* anti-bonding system. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's stability and the energy required for electronic excitation. nih.gov DFT calculations can precisely compute these energy levels.

| Calculated Property | Significance for this compound | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. Influenced by electron-donating tert-butyl groups. | DFT (e.g., B3LYP) |

| LUMO Energy | Indicates the molecule's ability to accept electrons. The tert-butyl groups can raise the LUMO level. nih.gov | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and the energy of the lowest electronic transition. A larger gap suggests higher stability. nih.gov | DFT |

| λmax (Absorption Maximum) | Predicted wavelength for the primary π→π* electronic transition, corresponding to the main peak in the UV-Vis spectrum. | TDDFT |

The photoisomerization of stilbene is a classic example of a photochemical reaction governed by the topology of its potential energy surfaces (PESs). The ground state (S₀) and first excited state (S₁) PESs are crucial for understanding the trans-cis isomerization mechanism. Theoretical calculations can map these surfaces, identifying energy minima corresponding to stable isomers (trans and cis) and transition states that represent the energy barriers between them. For stilbene, photoexcitation from the trans-isomer on the S₀ surface to the S₁ surface initiates the isomerization process. The molecule then moves along the excited-state surface towards a conical intersection, a point where the S₁ and S₀ surfaces meet, allowing for a rapid, non-radiative decay back to the ground state as either the cis or trans isomer. nih.gov The presence of bulky tert-butyl groups can be expected to alter the landscape of these potential energy surfaces, potentially affecting the rotational barriers and the position of the conical intersection, thereby influencing the quantum yields and kinetics of photoisomerization.

Ab Initio Molecular Dynamics Simulations for Nonadiabatic Pathways

For photochemical reactions where the Born-Oppenheimer approximation breaks down, such as near conical intersections, nonadiabatic molecular dynamics (NAMD) simulations are essential. mdpi.com Ab initio multiple spawning (AIMS) is one such method used to simulate the nonadiabatic dynamics of photoexcited molecules like cis-stilbene. nih.gov

Studies on the parent cis-stilbene molecule reveal two primary competing photoreaction pathways that occur on an ultrafast timescale:

Isomerization : Rotation around the central ethylenic bond to form the trans-stilbene isomer.

Cyclization : Ring-closure to form 4a,4b-dihydrophenanthrene (DHP). nih.gov

Simulations show that branching between these two pathways is determined within the first 150 fs after photoexcitation. nih.gov Trajectories leading to cyclization typically decay back to the ground state in about 250 fs, while those leading to isomerization remain on the excited state for a longer period, decaying between 300 and 500 fs. nih.gov Although specific NAMD simulations for this compound are not widely published, these findings for the parent compound provide a fundamental framework. The steric hindrance from the tert-butyl groups would likely disfavor the cyclization pathway, thus altering the branching ratio between the two photoproducts compared to unsubstituted stilbene.

Computational Modeling of Steric and Electronic Effects of tert-Butyl Groups

The tert-butyl groups at the 4 and 4' positions are the defining feature of this molecule, and computational modeling is crucial for quantifying their impact.

Steric Effects : The large size of the tert-butyl groups introduces significant steric hindrance. This bulkiness influences the molecule's preferred conformation, particularly the dihedral angle between the phenyl rings and the ethylenic bridge. In the solid state, these steric interactions affect crystal packing. nih.govresearchgate.net Computationally, this is modeled by calculating the rotational energy barrier around the single bonds connecting the phenyl rings to the central double bond. This steric crowding can lead to a more rigid polymer backbone when the stilbene unit is incorporated into larger structures.

Electronic Effects : Computationally, the tert-butyl group is characterized as a weak electron-donating group, primarily through hyperconjugation. nih.gov DFT calculations show that this electronic influence raises the energy of the HOMO. nih.gov This, in turn, affects the HOMO-LUMO gap and modulates the molecule's photophysical properties, such as its absorption and emission spectra. The insertion of tert-butyl groups has been shown in related systems to raise the LUMO level as well, an effect attributed to both hyperconjugation and electrostatic destabilization. nih.gov

| Effect | Description | Consequence |

|---|---|---|

| Steric Hindrance | The bulky nature of the tert-butyl groups restricts rotation and influences molecular conformation. | Affects crystal packing, can increase solubility, and alters rotational barriers for photoisomerization. |

| Electron Donation | The tert-butyl groups act as weak electron-donating groups through hyperconjugation. | Modulates HOMO/LUMO energy levels, affecting the electronic spectrum and reactivity. nih.gov |

Prediction of Reactivity and Selectivity in Chemical Transformations

Quantum chemical calculations provide key descriptors that help predict the reactivity and selectivity of this compound. The distribution of frontier molecular orbitals (HOMO and LUMO) indicates the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO, being the orbital from which an electron is most easily removed, highlights the electron-rich regions susceptible to reaction with electrophiles. Conversely, the LUMO shows electron-deficient areas that are targets for nucleophiles.

Furthermore, the calculation of a molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the π-system of the central double bond and the phenyl rings are expected to be electron-rich, making them potential sites for reactions like electrophilic addition or substitution. By analyzing these computational outputs, chemists can predict how the molecule will behave in various chemical transformations, guiding synthetic strategies and reaction design.

Applications in Advanced Materials Science and Supramolecular Chemistry

Development of Fluorescent Materials and Organic Luminophores

The stilbene (B7821643) framework is a classic chromophore known for its fluorescence properties, arising from the extended π-electron system across the molecule. In 4,4'-Di-tert-butylstilbene, the tert-butyl groups act as weak electron-donating groups, which modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This substitution influences the absorption and emission characteristics of the molecule.

The photophysical properties of stilbene derivatives are highly sensitive to their substitution pattern and environment. While unsubstituted trans-stilbene has a modest fluorescence quantum yield (Φf), the introduction of different functional groups can dramatically alter its emissive efficiency. For instance, push-pull stilbenes, which contain both electron-donating and electron-withdrawing groups, can exhibit significantly different photophysical behaviors. researchgate.net Although this compound is symmetrically substituted, the electronic influence of the alkyl groups, combined with the steric effects that can reduce non-radiative decay pathways by restricting molecular motion, makes it a candidate for use as an organic luminophore. The bulky groups enhance solubility, which is an advantage for processing and incorporating the molecule into polymer matrices or thin films for emissive applications.

| Compound | Substitution | Fluorescence Quantum Yield (Φf) | Solvent | Key Characteristics |

|---|---|---|---|---|

| trans-Stilbene | Unsubstituted | ~0.04 | Hexane | Baseline parent compound. |

| This compound | Symmetric (weak donor) | Data not widely reported | - | Enhanced solubility and thermal stability. |

| 4-Nitro-4'-aminostilbene | Push-Pull (donor-acceptor) | Strongly solvent-dependent | Various | Exhibits intramolecular charge transfer (ICT). researchgate.net |

Integration in Organic Electronic Devices (e.g., OLEDs, Organic Photovoltaics)

The properties of this compound make it a potentially useful material in organic electronic devices. In Organic Light-Emitting Diodes (OLEDs), materials with good thermal stability, high fluorescence quantum yields, and processability are required. The tert-butyl groups on the stilbene core enhance solubility and thermal resistance and can prevent crystallization in thin films, a critical factor for device longevity and performance. While this specific molecule is not a widely reported emitter, its stilbene core provides the necessary chromophore for blue emission, a key color for full-color displays. Furthermore, its electronic properties could allow it to function as a host material in an emissive layer, where it would form a solid matrix for a guest emitter (dopant).

In the field of Organic Photovoltaics (OPVs), materials are blended to form a bulk-heterojunction (BHJ) layer for efficient light absorption and charge separation. The incorporation of bulky tert-butyl groups into organic semiconductors has been shown to improve their solubility and influence the nanoscale morphology of the BHJ blend. mdpi.comnih.gov This can lead to more favorable phase separation between the electron donor and acceptor materials, enhancing device efficiency. The stilbene unit provides a conjugated backbone capable of light absorption and charge transport. Therefore, polymers or small molecules incorporating the this compound unit could be explored as either donor or acceptor components in OPV active layers.

Design and Fabrication of Molecular Switches and Photochromic Systems

The defining characteristic of the stilbene molecule is its ability to undergo reversible E/Z (or trans/cis) photoisomerization upon irradiation with light. This process involves a significant change in molecular geometry, making stilbene and its derivatives archetypal molecular switches. However, the application of simple stilbenes is often hampered by competing photochemical pathways, such as 6π-electrocyclization of the Z-isomer, which leads to irreversible side products. nih.gov

To overcome the limitations of simple stilbenes, researchers have developed "stiff-stilbene" analogues. These molecules feature a sterically restricted framework, typically by incorporating the phenyl rings into fused five-membered rings, which physically prevents the unwanted electrocyclization side reaction. nih.govsemanticscholar.org This structural modification results in a robust photoswitch with several advantageous properties:

High Thermal Stability : The Z-isomer of stiff-stilbene is exceptionally stable, unlike that of azobenzene or simple stilbene, facilitating its isolation and use. nih.gov

High Quantum Yield : The photochemical isomerization proceeds with high efficiency. semanticscholar.org

Large Geometric Change : The molecule undergoes a significant and precise change in shape upon isomerization. researchgate.net

Clean Isomerization : The switching process is clean, with minimal side products, allowing for many reversible cycles. nih.gov

The straightforward synthesis and robust switching behavior of stiff-stilbenes have led to their increasing use in dynamic functional systems, from materials to biological applications. researchgate.netdiva-portal.org The incorporation of substituents, such as tert-butyl groups, onto the stiff-stilbene core can be used to further tune properties like solubility and molecular packing.

| Photoswitch Type | Key Advantage | Key Limitation | Quantum Yield (ΦE→Z) |

|---|---|---|---|

| Stilbene | Large geometric change | Photochemical side reactions (cyclization) nih.gov | ~0.5 researchgate.net |

| Azobenzene | Robust and widely used | Smaller geometric change than stilbene | ~0.1-0.2 |

| Stiff-Stilbene | High stability, high quantum yield, no side reactions nih.govsemanticscholar.org | Requires UV light for parent compound diva-portal.org | High semanticscholar.org |

The large and precise geometric change that occurs during the isomerization of stilbene-based photoswitches can be harnessed to generate mechanical work at the molecular level. When these molecules are incorporated into a polymer matrix, their collective isomerization can induce macroscopic changes in the material's shape or volume, a phenomenon known as a photomechanical response. azimuth-corp.com

A recent study demonstrated a powerful application of this principle using a sterically hindered stiff-stilbene (HSS) derivative. acs.org By integrating individual HSS molecules into the center of polymer chains, researchers created a "photomechanical hinge." This system exhibits remarkable properties:

Mechanical Actuation : The application of mechanical force, either through ultrasonication of a solution or by stretching a polymer film, was shown to induce the isomerization of the HSS unit from its Z to its E form. acs.org

Photochemical Reversibility : The mechanically-induced E-isomer could be switched back to the Z-isomer by irradiation with UV light. acs.org

Thermal Stability : The molecule possesses exceptional thermal stability, with a half-life for the Z-isomer of approximately 1000 years at room temperature. acs.orgresearchgate.net

This work represents the first example of a thermally stable photomechanical hinge, where isomerization can be driven by both light and mechanical force. Such systems are highly promising for the development of advanced actuators, mechanophores (materials that respond to mechanical stress), and responsive materials where energy can be transduced between optical and mechanical forms. acs.org

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The planar, π-rich surface of the this compound core makes it a candidate for forming ordered assemblies through π-π stacking interactions. Simultaneously, the bulky tert-butyl groups can direct the assembly process, preventing dense packing and potentially creating well-defined cavities.

These cavities could accommodate smaller "guest" molecules, leading to the formation of host-guest complexes. In such an arrangement, the stilbene derivative would act as the "host." The ability to form these complexes is fundamental to applications in sensing, catalysis, and separation technology. nih.govacs.org While specific host-guest systems with this compound are not widely documented, the principles of supramolecular chemistry suggest its potential. The design of porous molecular networks relies on building blocks that can assemble into predictable, stable structures, a role for which functionalized stilbenes are actively being explored. nih.govnih.gov

The controlled arrangement of molecules on solid surfaces is a key goal in nanotechnology for the bottom-up fabrication of electronic and sensing devices. Techniques like Scanning Tunneling Microscopy (STM) allow for the direct visualization of molecular self-assembly at the liquid-solid or vacuum-solid interface. nih.govbeilstein-journals.org Aromatic molecules with planar backbones, like this compound, have the potential to form highly ordered, two-dimensional (2D) crystalline nanostructures on atomically flat surfaces such as Au(111) or graphene. mpg.deasu.edu

The self-assembly process is governed by a balance between molecule-substrate interactions and intermolecular forces. The stilbene core would likely adsorb flat on the surface to maximize van der Waals interactions. The bulky tert-butyl groups would play a critical role in determining the packing arrangement of the 2D layer, acting as spacers that define the unit cell of the molecular assembly. While STM studies specifically imaging this compound are not prevalent, the extensive research on the self-assembly of other organic molecules demonstrates the feasibility of forming such ordered monolayers. beilstein-journals.orgmpg.de The ability to create these structures is the first step toward building more complex surface-confined devices and functional materials.

Cyclodextrin-Based Host-Guest Systems and Inclusion Phenomena

Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule fits into the cavity of a "host" molecule. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are common hosts due to their hydrophobic inner cavity and hydrophilic exterior. While direct studies on the complexation of this compound with cyclodextrins are not extensively documented, the behavior of structurally similar stilbene derivatives provides significant insight into the expected inclusion phenomena.

Research on (E)-4-tert-Butyl-4'-oxystilbene, an analogue with one tert-butylphenyl group, has shown that it readily forms inclusion complexes with both α-cyclodextrin and β-cyclodextrin. nih.govanu.edu.au The hydrophobic tert-butylphenyl moiety is encapsulated within the cyclodextrin cavity. nih.gov For β-cyclodextrin, the complex tends to form a single, stable inclusion structure. nih.gov This suggests that this compound would likely form a 2:1 complex with β-cyclodextrin, where each of the bulky tert-butylphenyl ends is encapsulated by a separate cyclodextrin molecule.

The formation of these host-guest complexes can be influenced by external stimuli, particularly light. The stilbene core can undergo photoisomerization from the linear trans-(E) isomer to the bent cis-(Z) isomer. nih.gov This geometric change significantly alters the shape of the guest molecule, which can affect its binding affinity with the cyclodextrin host and potentially lead to the dissociation or rearrangement of the complex. This photoresponsive behavior is fundamental to the development of light-controlled molecular devices and stimuli-responsive materials. rsc.orgresearchgate.netthno.orgrsc.org

Table 1: Complexation Parameters of (E)-4-tert-Butyl-4'-oxystilbene with α-Cyclodextrin nih.gov

| Parameter | Minor Includomer | Major Includomer |

| k (298 K) | 12.3 s⁻¹ | 10.7 s⁻¹ |

| ΔH‡ | 94.3 kJ mol⁻¹ | 93.1 kJ mol⁻¹ |

| ΔS‡ | 92.0 J K⁻¹ mol⁻¹ | 87.3 J K⁻¹ mol⁻¹ |

Formation of Molecular Wires and Rotaxanes

Mechanically interlocked molecules, such as rotaxanes, are architectures where one or more macrocyclic (ring) components are threaded onto a linear (axle) component and are prevented from dethreading by bulky "stopper" groups at each end of the axle. nih.govnih.govnih.govrsc.org The significant steric bulk of the tert-butylphenyl groups makes this compound or its derivatives ideal candidates for use as stopper units in the synthesis of rotaxanes.

The principle of rotaxane synthesis relies on preventing the mechanical disassembly of its components. While the cavity of a macrocycle like dibenzo-24-crown-8-ether is large, bulky stoppers are required to effectively cap the ends of the axle. acs.org Groups such as bis(4-tert-butylphenyl)methane and tris(p-tert-butylphenyl)phenylmethane have been successfully employed as stoppers due to their large size, which physically blocks the passage of the macrocycle. nih.govrsc.org Given that the 4-tert-butylphenyl unit is a key component of these effective stoppers, the this compound structure possesses the necessary steric hindrance at both ends to function as a complete dumbbell-shaped axle or to be incorporated into more complex stopper designs.

The synthesis of these structures often involves a "threading" step, where the axle component is threaded through the macrocycle, followed by a "stoppering" reaction, where the bulky end groups are attached. The stability of the resulting rotaxane is highly dependent on the size of both the macrocycle and the stopper; a proper size match is crucial to prevent the macrocycle from "slipping" off the axle under thermal or mechanical stress. rsc.orgrsc.org The use of bulky stilbene-based stoppers can thus ensure the formation of stable, mechanically interlocked architectures, which are foundational to the development of molecular machines and insulated molecular wires. nsf.gov

Controlled Dynamic Supramolecular Architectures

The ability of the stilbene core to undergo reversible E/Z (trans/cis) photoisomerization is a key feature for creating dynamic supramolecular architectures. researchgate.net This process allows for precise, non-invasive control over molecular geometry using light, which in turn can direct the assembly and disassembly of larger structures. rsc.orgresearchgate.netchinesechemsoc.orgnih.govrug.nlresearchgate.netpolymer.cn

Upon irradiation with light of a specific wavelength (typically UV light), the thermodynamically stable, linear trans-isomer of a stilbene derivative can be converted to the less stable, bent cis-isomer. researchgate.net This geometric change dramatically alters the molecule's shape and can disrupt the ordered packing required for supramolecular assembly. For instance, linear trans-isomers may stack efficiently to form supramolecular polymers or gels, while the bent cis-isomers, due to steric hindrance, favor a disordered, disassembled state. nih.gov This process can be reversed by irradiating with a different wavelength of light or, in some cases, by thermal relaxation, allowing for the reversible control of the material's properties. nih.govnih.gov

This principle has been demonstrated effectively with "stiff-stilbenes," which are structurally related analogues that exhibit clean and efficient photoisomerization. rsc.orgresearchgate.netnih.gov By incorporating stiff-stilbene units into monomers, researchers have created systems that undergo photo-triggered polymerization and depolymerization. nih.gov The E-isomer facilitates the formation of long polymer chains, while isomerization to the Z-form induces depolymerization, enabling chemical recyclability. nih.gov Similarly, the photoisomerization of stilbene units can be used to control the formation and collapse of supramolecular gels. polymer.cn The integration of the this compound core into such systems would allow for the creation of smart materials whose macroscopic properties, such as viscosity or morphology, can be precisely controlled by light.

Table 2: General Properties of Stilbene Photoisomerization researchgate.netresearchgate.net

| Property | trans (E) Isomer | cis (Z) Isomer |

| Geometry | Planar, linear | Non-planar, bent |

| Thermodynamic Stability | More stable | Less stable |

| Conversion | E → Z (UV light) | Z → E (Visible light or heat) |

| Supramolecular Assembly | Favors ordered assembly (e.g., polymers, gels) | Disrupts ordered assembly |

Role as Stabilizers and Additives in Polymer Science (Focus on Chemical Stabilization Mechanisms)

Polymers are susceptible to degradation from environmental factors such as heat, oxygen, and light, which initiate a free-radical chain reaction known as auto-oxidation. mtak.huacademie-sciences.fr This process leads to undesirable changes in the polymer's properties, including discoloration, brittleness, and loss of mechanical strength. pqri.org While this compound itself is not a primary antioxidant, its quinonoid derivatives, such as 3,3',5,5'-tetra-tert-butyl-4,4'-stilbenequinone, are recognized as high-performance antioxidants and stabilizers for polymers and resins. nanoaxisllc.comporphyrin.netresearchgate.net

The stabilization mechanism is centered on the interruption of the auto-oxidation cycle by scavenging the key radical intermediates. The process of polymer degradation proceeds through the following steps:

Initiation: Formation of initial alkyl radicals (R•) from the polymer chain (PH) due to heat or light. PH → R• + H•

Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. R• + O₂ → ROO• ROO• + PH → ROOH + R•

Branching: Hydroperoxides can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, accelerating the degradation. ROOH → RO• + •OH

Stilbenequinone and related structures act as radical scavengers, effectively terminating the propagation step. The chemical stabilization mechanism involves the following reactions:

Scavenging of Peroxy Radicals: The stilbenequinone structure can neutralize peroxy radicals (ROO•), which are key propagators of the oxidation chain.

Scavenging of Alkyl Radicals: The quinone moiety is also highly effective at trapping alkyl radicals (R•), preventing them from reacting with oxygen and continuing the cycle. e3s-conferences.org

By reacting with these radical species, the stilbenequinone is consumed, but it effectively breaks the degradation cycle, thereby protecting the polymer matrix. This mechanism is analogous to that of other phenolic antioxidants, where a hydrogen atom is donated to a radical, but the quinonoid structure offers a distinct pathway for radical neutralization. mtak.hunih.govnih.gov

Advanced Chemical Reactivity and Catalytic Roles

Investigation of 4,4'-Di-tert-butylstilbene in Stoichiometric and Catalytic Reactions

This compound and its derivatives are notable for their engagement in catalytic processes, particularly in the realm of transition metal catalysis. The core stilbene (B7821643) structure can be modified to create ligands that coordinate with metal centers, thereby influencing the efficiency and selectivity of catalytic reactions. For instance, substituted stilbenes are utilized as ligands in nickel-catalyzed cross-coupling reactions, where the bulky tert-butyl groups can create a specific steric environment around the metal, impacting catalytic activity and selectivity. This application highlights the compound's role as a foundational structure for developing more complex catalytic systems. While direct stoichiometric reactions involving this compound are less commonly the focus of research, its derivatives, such as stilbenequinones, are key players in catalytic oxidation cycles.

Ligand Design and Coordination Chemistry (e.g., Bipyridine Derivatives as Ligands)

A significant area of chemical research involves the use of the this compound structural motif in the design of sophisticated ligands for coordination chemistry. The introduction of coordinating groups, such as pyridyl rings, transforms the stilbene-based molecule into a powerful ligand capable of forming stable complexes with a variety of transition metals.

A prominent example is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), a ligand whose utility has become increasingly evident in catalysis. nih.gov The tert-butyl groups at the 4 and 4' positions of the bipyridine framework impart crucial properties. These bulky substituents enhance solubility in common organic solvents and provide steric protection to the coordinated metal center, preventing unwanted side reactions and aggregation of the metal complexes. The electron-donating inductive effect of the alkyl groups also subtly modifies the electronic properties of the ligand. This bipyridine derivative has proven effective in numerous catalytic applications, including iridium-catalyzed C-H borylation, nickel-catalyzed cross-electrophile coupling reactions, and copper-mediated trifluoromethylations. nih.gov

| Property | Value/Description |

| IUPAC Name | 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine |

| Molecular Formula | C₁₈H₂₄N₂ |

| Molar Mass | 268.41 g/mol |

| Dihedral Angle (N–C–C–N) | ~179.2° (near-coplanar) |

| Key Features | Enhanced solubility in organic solvents, provides steric shielding to metal centers. |

Metal-Catalyzed Oxidations and Epoxidations with Stilbene Ligand Complexes

Complexes formed from stilbene-derived ligands have demonstrated significant catalytic activity in oxidation and epoxidation reactions. An oxidovanadium(IV) complex incorporating the 4,4′-di-tert-butyl-2,2′-bipyridine (dbbpy) ligand, specifically [VOCl₂(dbbpy)(H₂O)], has been synthesized and characterized. chemicalbook.comresearchgate.net This complex functions as a catalyst for the epoxidation of cyclooctene (B146475) using tert-butyl hydroperoxide (TBHP) as the oxidant in a chloroform (B151607) solvent. chemicalbook.comresearchgate.net The study revealed that one-electron processes occur, generating radical species. chemicalbook.com However, the use of chloroform as a solvent in combination with TBHP can lead to the formation of trans-1,2-dichlorocyclooctane as an undesirable side product resulting from 1,2-dichlorination. chemicalbook.com This finding underscores the importance of solvent choice in these catalytic systems to avoid unwanted reaction pathways. chemicalbook.com

Catalytic Activity of Stilbenequinone Derivatives in Oxidation Processes

Derivatives of the this compound core, namely stilbenequinones, have emerged as highly effective catalysts for oxidation processes. Specifically, 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone has been synthesized and shown to efficiently catalyze the liquid-phase oxidation of inorganic sulfides, such as sodium sulfide (B99878) (Na₂S), using oxygen. ahmadullins.comresearchgate.net This catalytic activity is notably superior to that of a related compound, 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone. ahmadullins.comresearchgate.net

The proposed mechanism involves the stilbenequinone oxidizing the sulfide and being reduced in the process; the reduced form is then re-oxidized by oxygen, completing the catalytic cycle. researchgate.netahmadullins.com The higher reactivity of the stilbenequinone is attributed to the greater accessibility of its CH groups to nucleophilic attack compared to the diphenoquinone (B1195943) structure. ahmadullins.com The efficiency of this catalytic system is influenced by several factors, including temperature and pH. ahmadullins.com An increase in temperature generally leads to a higher rate of sulfide oxidation and catalyst regeneration. ahmadullins.com Furthermore, the rate of oxidation is significantly higher in more alkaline conditions (higher pH), as hydroxide (B78521) ions are known to catalyze the regeneration of the quinone catalyst. ahmadullins.comresearchgate.net

| Sulfide Species | pH | Relative Oxidation Rate |

|---|---|---|

| Sodium Sulfide (Na₂S) | 13.5 | Higher |

| Sodium Hydrogen Sulfide (NaHS) | 9 | Lower |

Mechanistic Studies of this compound as a Reaction Intermediate or Precursor

The this compound framework primarily serves as a precursor to catalytically active species rather than acting as a transient intermediate in most studied reactions. The synthesis of the highly active 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone catalyst, for example, proceeds from the oxidation of 2,6-di-tert-butyl-4-methylphenol. ahmadullins.com The mechanism involves the generation of phenoxy radicals, which then undergo C–C dimerization and subsequent dehydrogenation to form the stilbenequinone structure. ahmadullins.com This process highlights how the fundamental stilbene backbone is constructed from simpler phenolic precursors to create a more complex and catalytically potent molecule. Similarly, the synthesis of the 4,4'-di-tert-butyl-2,2'-bipyridine ligand involves the coupling of 4-tert-butyl-2-chloropyridine units, demonstrating the role of the substituted phenyl (or in this case, pyridyl) moiety as a building block for the final ligand structure. nih.gov

Influence of Steric Hindrance from tert-Butyl Groups on Reaction Pathways and Selectivity

The tert-butyl groups are a defining feature of this compound and its derivatives, exerting a profound influence on their chemical behavior through steric hindrance. These large, bulky groups are not merely passive substituents; they actively shape reaction pathways and determine selectivity in catalytic processes.

In coordination chemistry, the steric bulk of tert-butyl groups on ligands like 4,4'-di-tert-butyl-2,2'-bipyridine creates a sterically crowded environment around the metal center. This "steric protection" can prevent the approach of undesirable substrates, inhibit catalyst deactivation pathways, and influence the coordination geometry, thereby enhancing the selectivity of the catalytic reaction. The steric hindrance also impacts the physical properties of the molecule, often leading to increased solubility in organic solvents and reduced intermolecular π-stacking interactions.

The high bond dissociation energy and limited accessibility of the C-H bonds within the tert-butyl groups themselves make them generally unreactive. chemrxiv.org This inertness allows them to function as robust steric directors without participating in unwanted side reactions. In some contexts, the steric strain introduced by tert-butyl groups can destabilize the ground state of a molecule, leading to an acceleration of certain reactions, such as the thermal decomposition of peroxyesters. researchgate.net This interplay of steric bulk, conformational rigidity, and electronic effects makes the tert-butyl group a powerful tool in designing molecules with tailored reactivity and catalytic function. chemrxiv.org

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 4,4'-Di-tert-butylstilbene

Academic inquiry into this compound has revealed its significance as a versatile molecular building block, largely attributable to the steric and electronic properties conferred by the tert-butyl groups. These bulky substituents, positioned at the para-positions of the phenyl rings, exert a profound influence on the molecule's behavior.

One of the primary areas of discovery lies in its application in materials science . The tert-butyl groups enhance the solubility of the stilbene (B7821643) core in organic solvents and increase its thermal stability. This has made this compound a valuable component in the synthesis of advanced polymers and other organic materials. The steric hindrance provided by these groups can lead to polymers with more rigid backbones and hindered rotation, contributing to desirable material properties.

In the realm of catalysis , this compound has been investigated as a ligand for transition metal catalysts. The bulky nature of the tert-butyl groups creates a specific steric environment around the metal center, which can influence the efficiency and selectivity of catalytic reactions. For instance, it has been utilized as a component in air-stable nickel(0) complexes employed in cross-coupling reactions.

Photophysical studies have also been a key area of research. The tert-butyl groups, being weakly electron-donating, modulate the electronic properties of the stilbene π-system. This, in turn, affects the molecule's absorption and emission of light, making it a subject of interest for understanding the fundamental principles of stilbene photochemistry and for the design of molecular switches and probes. Investigations into its excited-state dynamics and photoisomerization have contributed to the broader understanding of how substituents can be used to tune photophysical properties.

Unresolved Challenges and Open Questions in Stilbene Chemistry

Despite significant advances, several unresolved challenges and open questions persist in the broader field of stilbene chemistry, impacting the future development of compounds like this compound.